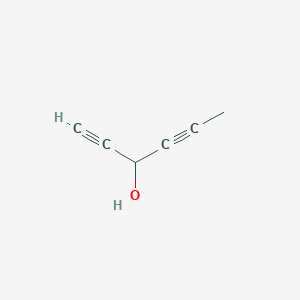
Hexa-1,4-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-1,4-diyn-3-ol is a chemical compound with the molecular formula C₆H₁₀O. It is an unsaturated alcohol containing both triple and double bonds. The systematic IUPAC name for this compound is 1,5-hexadiyne-3-ol. It is a colorless to light yellow oil with a melting point estimated around 30.5°C and a boiling point of 133-134°C .
Preparation Methods
Synthetic Routes:
-
Acetylene Addition Reaction
- Hexa-1,4-diyn-3-ol can be synthesized by the addition of acetylene (ethyne) to formaldehyde (methanal) in the presence of a base. The reaction proceeds through a nucleophilic addition of acetylene to formaldehyde, followed by tautomerization to form the alcohol.
- The reaction can be represented as follows:
HC≡CH + HCHO → HO-CC≡C-CH₂OH
-
Hydroboration-Oxidation
- Another method involves hydroboration of 1,4-pentadiyne followed by oxidation to yield this compound.
- The steps are as follows:
- Hydroboration of 1,4-pentadiyne with borane (BH₃) to form the boron adduct.
- Oxidation of the boron adduct with hydrogen peroxide (H₂O₂) or another oxidizing agent to give the desired alcohol.
Industrial Production:
Industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis methods can be adapted for larger-scale production.
Chemical Reactions Analysis
Hexa-1,4-diyn-3-ol undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the triple bond yields the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Acid-Base Reactions: It behaves as a weak acid (pKa ≈ 14.29) and can react with bases.
Tautomerization: The triple bond can tautomerize to the corresponding enol form.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Hexa-1,4-diyn-3-ol finds applications in various fields:
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for antimicrobial, antiviral, or anticancer properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for hexa-1,4-diyn-3-ol’s effects depends on its specific application. It may interact with cellular targets, enzymes, or signaling pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Hexa-1,4-diyn-3-ol is unique due to its combination of triple and double bonds. Similar compounds include other alkynes, such as 1,4-pentadiyne and 1,6-heptadiyne.
Remember that this compound’s properties and applications continue to be explored, and further research contributes to our understanding of this intriguing compound
Properties
CAS No. |
62679-53-2 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
hexa-1,4-diyn-3-ol |
InChI |
InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2,6-7H,1H3 |
InChI Key |
VJRNBQYAZIWTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


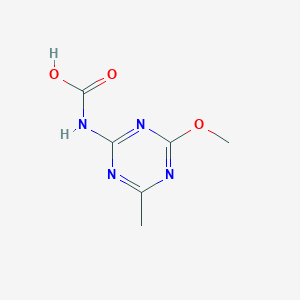

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
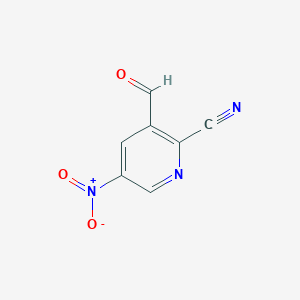
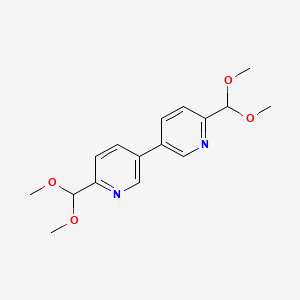
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
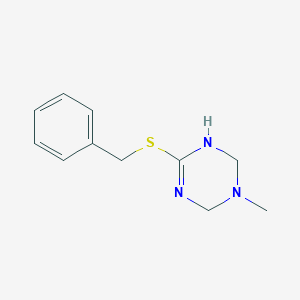
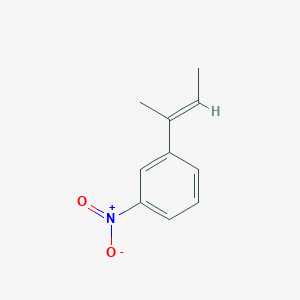

![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
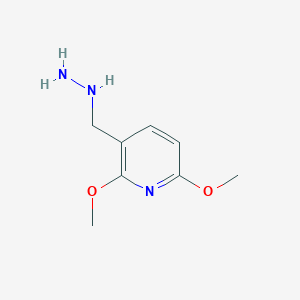
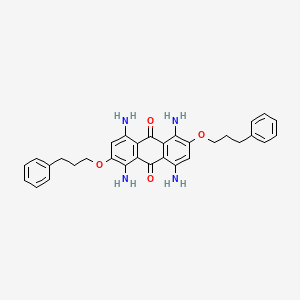
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
